Benzamide, N,N-diethyl-3-fluoro-
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Overview
Description
Benzamide, N,N-diethyl-3-fluoro-: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom attached to the benzene ring and two ethyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-diethyl-3-fluoro- typically involves the reaction of 3-fluorobenzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: In an industrial setting, the production of Benzamide, N,N-diethyl-3-fluoro- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N-diethyl-3-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: The major products include carboxylic acids and other oxidized derivatives.
Reduction: The major products include amines.
Substitution: The major products include substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Benzamide, N,N-diethyl-3-fluoro- is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for the preparation of various derivatives .
Biology: It can be used as a probe to investigate the interactions between small molecules and biological macromolecules .
Medicine: Its unique chemical properties make it a candidate for the design of novel therapeutic agents .
Industry: In the industrial sector, Benzamide, N,N-diethyl-3-fluoro- can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Benzamide, N,N-diethyl-3-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The fluorine atom on the benzene ring can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions . The pathways involved in its mechanism of action may include inhibition of enzyme activity or interference with receptor signaling .
Comparison with Similar Compounds
N,N-diethyl-3-methylbenzamide:
N,N-diethyl-3-chlorobenzamide: Similar in structure but with a chlorine atom instead of a fluorine atom.
N,N-diethyl-3-bromobenzamide: Similar in structure but with a bromine atom instead of a fluorine atom.
Uniqueness: Benzamide, N,N-diethyl-3-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s binding affinity to molecular targets and improve its stability in various chemical reactions .
Properties
CAS No. |
10366-86-6 |
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Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
N,N-diethyl-3-fluorobenzamide |
InChI |
InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
BENLJNOPBZWUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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